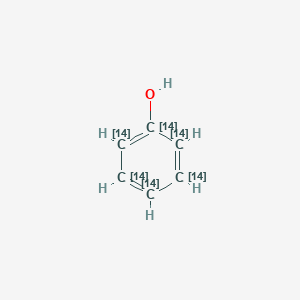

Phenol-UL-14C

Descripción

Phenol-UL-14C (uniformly labeled with carbon-14) is a radiolabeled derivative of phenol (C₆H₅OH), a simple aromatic compound widely used in industrial and biomedical research. Its labeling with 14C enables precise tracking in metabolic, environmental, and toxicological studies. Key properties include:

- Specific Activity: Ranges from 9.0 mCi/mmol (in dermal permeability studies) to 51.4 mCi/mmol (in enzymatic studies), depending on the synthesis batch and supplier .

- Purity: Typically ≥98.5%, sourced from Sigma Chemical Co. (St. Louis, MO) or Southern Chemical Company (SCC) .

- Applications: Utilized in studies on skin permeability, enzymatic degradation (e.g., horseradish peroxidase inactivation), and solvent interactions .

Propiedades

Número CAS |

53379-77-4 |

|---|---|

Fórmula molecular |

C6H6O |

Peso molecular |

106.067 g/mol |

Nombre IUPAC |

(1,2,3,4,5,6-14C6)cyclohexatrienol |

InChI |

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1+2,2+2,3+2,4+2,5+2,6+2 |

Clave InChI |

ISWSIDIOOBJBQZ-YROCTSJKSA-N |

SMILES |

C1=CC=C(C=C1)O |

SMILES isomérico |

[14CH]1=[14CH][14CH]=[14C]([14CH]=[14CH]1)O |

SMILES canónico |

C1=CC=C(C=C1)O |

Pictogramas |

Corrosive; Acute Toxic; Irritant; Health Hazard |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Metabolic Studies

Phenol-UL-14C serves as a valuable tool in metabolic research, particularly in studying the metabolism and distribution of phenolic compounds in biological systems. Its radioactive labeling allows for precise tracking of phenol's pathways within organisms.

Case Study: Metabolism in Mammals

A study investigated the metabolic fate of Phenol-UL-14C in rats. The compound was administered orally, and subsequent tissue distribution was analyzed using liquid scintillation counting. Results indicated significant absorption and metabolism, with major metabolites identified in urine and liver tissues, demonstrating the compound's utility in pharmacokinetic studies .

Environmental Impact Assessments

The compound is instrumental in assessing the environmental impacts of phenolic pollutants. Researchers utilize Phenol-UL-14C to trace the degradation pathways of phenols in various ecosystems, including soil and aquatic environments.

Case Study: Soil Remediation

In a study focused on soil remediation, Phenol-UL-14C was applied to contaminated soil samples to monitor biodegradation processes. The results showed that microorganisms could effectively degrade phenolic compounds, with the radiolabeled carbon providing insights into the transformation products formed during microbial metabolism .

Analytical Chemistry

Phenol-UL-14C is also employed in analytical chemistry for method development and validation. Its radiolabeling allows for sensitive detection of phenolic compounds in complex matrices.

Data Table: Analytical Methods Using Phenol-UL-14C

Toxicological Studies

Toxicological assessments often utilize Phenol-UL-14C to evaluate the safety and potential risks associated with phenolic compounds. The compound aids in understanding absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Study: Dermal Absorption Study

A toxicokinetics study involving dermal exposure to Phenol-UL-14C demonstrated that approximately 30% was absorbed through the skin after a controlled application. This study highlighted the importance of understanding dermal absorption rates for risk assessments related to occupational exposure .

Análisis De Reacciones Químicas

Acid-Base and Ionization Behavior

Phenol-UL-14C exhibits weak acidity () due to resonance stabilization of the phenoxide ion. Key thermochemical data from gas-phase studies include:

| Reaction | ΔH (kJ/mol) | ΔG (kJ/mol) | Method | Source |

|---|---|---|---|---|

| 1462 ± 10 | 1432 ± 8.4 | Ion-molecule equilibria |

This ionization is critical in electrophilic substitution reactions, where the phenoxide ion () enhances aromatic ring reactivity .

Electrophilic Aromatic Substitution

The -labeled aromatic ring undergoes substitution at ortho, meta, and para positions, influenced by the hydroxyl group’s directing effects:

Nitration

Reaction with nitric acid () yields ortho- and para-nitrophenol-UL-14C. Kinetic studies indicate regioselectivity depends on reaction conditions (e.g., temperature, solvent polarity) :

Sulfonation

Sulfuric acid () induces sulfonation, producing ortho- or para-hydroxybenzenesulfonic acid-UL-14C, with temperature dictating the dominant product .

Halogenation

-

Bromination : In nonpolar solvents (e.g., ), mono-bromophenol-UL-14C forms. In aqueous bromine, rapid tribromination occurs at all activated positions .

Oxidation and Decomposition Pathways

Phenol-UL-14C decomposes under pyrolytic and oxidative conditions, critical in combustion and environmental chemistry:

Thermal Decomposition

-

Primary Pathway :

-

Competing Pathways :

| Reaction | Rate Constant (, 298 K) | Activation Energy () | Source |

|---|---|---|---|

| 320 kJ/mol |

Oxidative Degradation

In combustion systems, phenol-UL-14C participates in soot formation via intermediates like benzene and polycyclic aromatic hydrocarbons (PAHs) .

Kolbe-Schmidt Carboxylation

Reaction with under basic conditions forms ortho-hydroxybenzoic acid-UL-14C (salicylic acid precursor) :

Esterification

Acetyl chloride () or acetic anhydride (() converts phenol-UL-14C to phenyl acetate-UL-14C :

Phenoxy Radical Formation

Homolytic O–H bond cleavage generates , which decomposes to cyclopentadienyl radical () and :

Ubiquinone-Mediated Redox

In biochemical systems, phenol-UL-14C participates in redox cycles, reducing to via dihydroxybenzene intermediates .

Complexation and Solvent Interactions

Phenol-UL-14C forms stable complexes with halide ions, as evidenced by gas-phase clustering studies :

| Halide () | Binding Energy (kJ/mol) |

|---|---|

| 109 ± 8.4 | |

| 87.0 ± 7.5 | |

| 72.4 ± 7.5 |

These interactions influence solubility and reactivity in polar solvents.

Environmental and Metabolic Fate

Comparación Con Compuestos Similares

Comparison with Similar Radiolabeled Compounds

Structural and Functional Analogues

Phenol-UL-14C belongs to a broader class of radiolabeled phenolic and aromatic compounds. Key analogues and their distinguishing features are outlined below:

Table 1: Comparative Analysis of Radiolabeled Compounds

Key Differences in Physicochemical Properties

Lipophilicity: Phenol-UL-14C (log P ~1.5) is less lipophilic than pentachlorophenol-ring-UL-14C (log P ~5.0), impacting skin permeability and environmental adsorption . 4-Nitrophenol-UL-14C exhibits moderate lipophilicity (log P ~1.8) due to the electron-withdrawing nitro group, enhancing solubility in polar solvents compared to phenol .

Acidity: Phenol (pKa ~10) is less acidic than 4-nitrophenol-UL-14C (pKa ~7.1), affecting ionization and reactivity in aqueous environments .

Specific Activity Variability: Phenol-UL-14C’s specific activity varies significantly (9.0–51.4 mCi/mmol) depending on the supplier and study design, whereas analogues like simazine-ring-UL-14C (15.5 mCi/mmol) show batch consistency .

Research Findings in Comparative Studies

Dermal Permeability

- Phenol-UL-14C demonstrated lower skin absorption (≤5% penetration) compared to pentachlorophenol-ring-UL-14C (≥20%) in porcine skin models due to differences in molecular weight and hydrophobicity .

- Cluster analysis of permeability data grouped phenol with 4-nitrophenol-UL-14C, reflecting similar hydrophilic-lipophilic balances .

Enzymatic Degradation

- In horseradish peroxidase (HRP) systems, Phenol-UL-14C exhibited rapid heme destruction, a process mitigated by polyethylene glycol (PEG). This contrasts with chlorpyrifos-UL-14C, which showed enzyme inhibition via phosphorylation .

Critical Notes and Limitations

Batch Variability: Discrepancies in specific activity (e.g., 9.0 vs. 51.4 mCi/mmol for phenol-UL-14C) highlight the need for standardization in radiolabeled compound synthesis .

Structural Complexity: Analogues like permethrin-benzyl-ring-UL-14C introduce steric hindrance, complicating direct comparisons with simpler phenolic compounds .

Métodos De Preparación

Synthetic Strategy

Precursor Synthesis : The method begins with the synthesis of a 1,5-dibromo-1,4-pentadiene precursor. This is achieved from a 1,4-dialkyne alcohol intermediate via double trans-hydroalumination and subsequent bromination steps, providing a dibromo compound with anti-stereoselectivity.

Metal-Halogen Exchange and Cyclization : The dibromo precursor undergoes metal-halogen exchange using tert-butyllithium to form a dilithiate intermediate. This intermediate is then treated with a one-carbon electrophile such as dibenzyl carbonate, which serves as the carbon-14 source.

Cyclization Reaction : A formal [5 + 1] cyclization occurs, closing the ring and forming the phenol with the carbon-14 isotope incorporated at the aromatic ipso carbon.

Reaction Conditions and Optimization

The optimized metalation requires 8 equivalents of tert-butyllithium.

Dibenzyl carbonate is preferred as the carbonyl source due to its stability and efficiency.

The reaction proceeds best in diethyl ether; solvents with stronger coordination to lithium (e.g., tetrahydrofuran) reduce yields.

Phase transfer catalysts such as 18-crown-6 and Aliquat-336 enhance reaction speed and reproducibility.

Advantages

Uniform Labeling : Incorporation of carbon-14 directly into the aromatic ring ensures stable labeling for metabolic studies.

Late-Stage Labeling : The isotope is introduced in the final step, minimizing isotope loss and maximizing specific activity.

Versatility : The method allows for the synthesis of various substituted phenols, expanding its utility.

Alternative Oxidative Chlorination Route

An alternative preparation of labeled chlorinated phenols (such as [U-14C] 2,4-dichlorophenol) involves oxidative chlorination of Phenol-UL-14C. This method replaces the more sensitive Sandmeyer reaction and offers:

Shorter synthesis route.

Safer reaction conditions.

Satisfactory yields.

The oxidative chlorination uses specific oxidizers to introduce chlorine atoms into the uniformly labeled phenol, producing chlorophenol derivatives for further study.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The core-labeling method represents a breakthrough enabling the direct incorporation of carbon-14 into the aromatic ring, overcoming prior challenges of peripheral labeling and isotope loss.

The use of dibenzyl carbonate as the carbonyl source is both cost-effective and stable, facilitating scale-up.

The reaction conditions are finely tuned to maximize yield and isotope incorporation, with solvent choice and metalation reagents playing critical roles.

Oxidative chlorination provides a complementary route for preparing chlorinated derivatives of Phenol-UL-14C, useful in environmental and toxicological studies.

The preparation methods are selected based on the desired labeled compound, safety, yield, and application requirements.

Q & A

Q. What metadata is essential for sharing Phenol-UL-14C datasets in public repositories?

- Methodological Answer : Include raw scintillation counts, instrument calibration logs, and purity certificates for the radiolabeled compound. For environmental studies, document matrix characteristics (e.g., pH, organic carbon). Use platforms like Zenodo or institutional repositories with CC-BY licenses to ensure accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.